![molecular formula C13H11N3O3 B11715677 2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-[2-(4-nitrofenil)hidrazin-1-ilideno]metil]fenol es un compuesto orgánico que pertenece a la clase de las hidrazonas. Las hidrazonas se caracterizan por la presencia de un doble enlace carbono-nitrógeno (C=N) con un enlace sencillo nitrógeno-nitrógeno (N-N) adyacente a él.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(E)-[2-(4-nitrofenil)hidrazin-1-ilideno]metil]fenol típicamente involucra la reacción de condensación entre 4-nitrofenilhidrazina y salicilaldehído. La reacción se lleva a cabo en una solución de etanol, a menudo en presencia de un catalizador ácido como el ácido clorhídrico. La mezcla de reacción se refluja durante varias horas para asegurar la reacción completa, y el producto se aísla luego por filtración y recristalización.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(E)-[2-(4-nitrofenil)hidrazin-1-ilideno]metil]fenol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo fenólico se puede oxidar para formar quinonas.
Reducción: El grupo nitro se puede reducir a un grupo amino.
Sustitución: El hidrógeno fenólico se puede sustituir con varios electrófilos.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como el gas hidrógeno con un catalizador de paladio o el borohidruro de sodio.
Sustitución: Electrófilos como los haluros de alquilo o los cloruros de acilo en presencia de una base.
Principales productos formados
Oxidación: Quinonas.
Reducción: Derivados de amina.
Sustitución: Derivados de fenol alquilados o acilados.
Aplicaciones Científicas De Investigación
2-[(E)-[2-(4-nitrofenil)hidrazin-1-ilideno]metil]fenol tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en la síntesis de diversos compuestos orgánicos y como ligando en química de coordinación.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en la orientación de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de tintes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de 2-[(E)-[2-(4-nitrofenil)hidrazin-1-ilideno]metil]fenol implica su interacción con varios objetivos moleculares. El compuesto puede formar complejos estables con iones metálicos, que luego pueden interactuar con moléculas biológicas como proteínas y ácidos nucleicos. La porción de hidrazona también puede sufrir tautomerización, lo que puede jugar un papel en su actividad biológica. Además, el grupo nitro puede participar en reacciones redox, contribuyendo a sus propiedades antimicrobianas y anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
2,4-Dinitrofenilhidrazina: Un compuesto relacionado utilizado como reactivo para detectar compuestos carbonílicos.
2,6-Di-terc-butil-4-{[2-(2,4-dinitrofenil)hidrazinilideno]metil}fenol: Una hidrazona similar con impedimento estérico proporcionado por grupos terc-butilo.
Singularidad
2-[(E)-[2-(4-nitrofenil)hidrazin-1-ilideno]metil]fenol es único debido a su combinación específica de un grupo nitrofenilo y un grupo fenólico, lo que le confiere una reactividad química y actividad biológica distintas. La presencia de grupos tanto atractores de electrones como dadores de electrones en la molécula permite una amplia gama de transformaciones químicas e interacciones con objetivos biológicos.
Propiedades
Fórmula molecular |
C13H11N3O3 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
2-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C13H11N3O3/c17-13-4-2-1-3-10(13)9-14-15-11-5-7-12(8-6-11)16(18)19/h1-9,15,17H/b14-9- |
Clave InChI |
VQIJGQPVYQKSSH-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
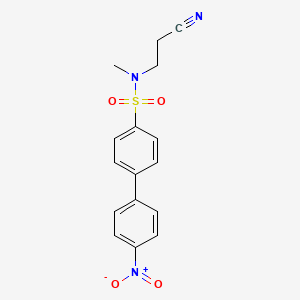
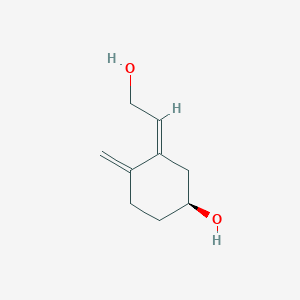
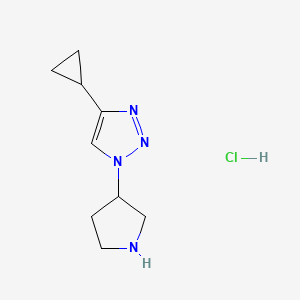
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
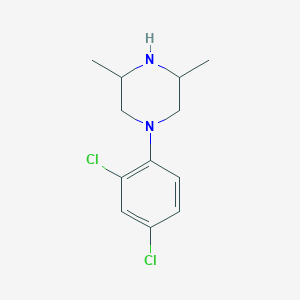
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
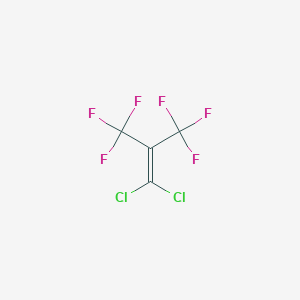
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
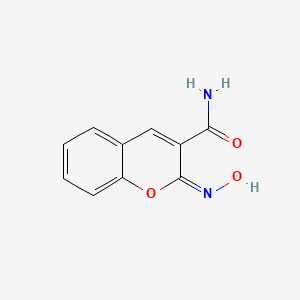
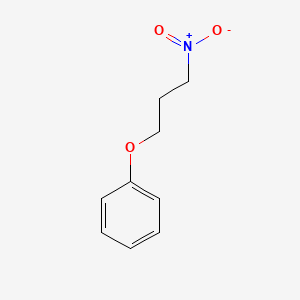
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
